molecular formula C23H22N6O5S B2525340 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 852049-02-6

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2525340
CAS RN: 852049-02-6
M. Wt: 494.53
InChI Key: YZEWQXUPHAPQJC-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O5S and its molecular weight is 494.53. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Compounds

The compound falls under a broader category of chemicals that have been synthesized for potential therapeutic applications. Research has focused on the design and synthesis of certain derivatives with the intent to find new anticancer agents, as seen in the work by Al-Sanea et al. (2020), where different aryloxy groups were attached to the pyrimidine ring, leading to compounds with appreciable cancer cell growth inhibition properties against various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Antitumor Activities

Studies have also investigated the antimicrobial and antitumor activities of pyrimidine-triazole derivatives. For instance, Majithiya and Bheshdadia (2022) synthesized novel derivatives that were evaluated against selected bacterial and fungal strains, showcasing the potential of these compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022). Hafez and El-Gazzar (2017) focused on the synthesis of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing potent anticancer activity against human cancer cell lines, highlighting the compounds' potential as antitumor agents (Hafez & El-Gazzar, 2017).

Structural Characterization and Activity Studies

Further research into the structural characteristics of such compounds includes work by Subasri et al. (2016), who detailed the crystal structures of related acetamides, providing insight into the molecular conformations that may underpin their biological activities (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S/c1-33-17-8-6-14(7-9-17)24-21(31)13-35-23-28-27-19(10-15-11-20(30)26-22(32)25-15)29(23)16-4-3-5-18(12-16)34-2/h3-9,11-12H,10,13H2,1-2H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWQXUPHAPQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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